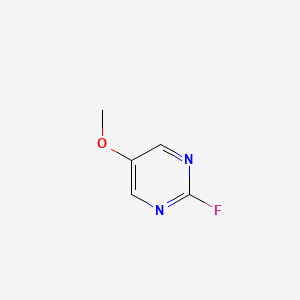
methyl 2-amino-4-oxopentanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-oxopentanoate hydrochloride is an organic compound with the molecular formula C6H12ClNO3 and a molecular weight of 181.62 g/mol It is an amino acid derivative, containing both an amine group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-oxopentanoate hydrochloride typically involves the reaction of ethyl acetoacetate with methylamine. The reaction is carried out in ethanol at room temperature, yielding methyl 2-amino-4-oxopentanoate. This intermediate is then hydrolyzed with sodium hydroxide in water to produce the corresponding carboxylic acid. Finally, the carboxylic acid is acidified with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: reaction of ethyl acetoacetate with methylamine, hydrolysis, and acidification. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-oxopentanoate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 2-amino-4-oxopentanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Research has explored its potential as an enzyme inhibitor and its role in drug development.
Industry: It is used in the production of various chemicals and materials due to its versatile reactivity.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-oxopentanoate hydrochloride involves its interaction with enzymes and receptors. As an enzyme inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing its reaction. Additionally, it can act as an agonist by binding to receptors and activating their response. The compound can also bind to proteins, altering their structure and function, which affects various biochemical and physiological processes.
Comparison with Similar Compounds
Methyl 2-amino-4-oxopentanoate hydrochloride can be compared with other similar compounds, such as:
Methyl aminolevulinate hydrochloride: Used in photodynamic therapy for actinic keratosis.
Hexaminolevulinate hydrochloride: Used as an optical imaging agent for bladder cancer detection.
Methyl 4-oxopentanoate: Known for its use in various chemical syntheses.
These compounds share structural similarities but differ in their specific applications and mechanisms of action
Properties
CAS No. |
89531-56-6 |
|---|---|
Molecular Formula |
C6H12ClNO3 |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



